4-(Benzyloxy)-7-methyl-1H-indole
CAS No.: 19499-90-2
Cat. No.: VC0099261
Molecular Formula: C16H15NO
Molecular Weight: 237.302
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19499-90-2 |
|---|---|
| Molecular Formula | C16H15NO |
| Molecular Weight | 237.302 |
| IUPAC Name | 7-methyl-4-phenylmethoxy-1H-indole |
| Standard InChI | InChI=1S/C16H15NO/c1-12-7-8-15(14-9-10-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |
| Standard InChI Key | AQOWFISTBQALKW-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)OCC3=CC=CC=C3)C=CN2 |
Introduction
Chemical Structure and Properties
Molecular Structure
4-(Benzyloxy)-7-methyl-1H-indole possesses a molecular formula of C₁₆H₁₅NO with a calculated molecular weight of 237.30 g/mol . The structure features the characteristic indole bicyclic system with specific substitutions at positions 4 and 7. The benzyloxy group consists of a benzene ring connected to the indole through an oxygen atom and a methylene bridge, creating a flexible ether linkage that can adopt various conformations in three-dimensional space.
The structural features of this compound can be visualized as a 2D chemical structure, with the indole core maintaining its planar aromatic character while the benzyloxy substituent extends outward from the plane of the indole. The methyl group at position 7 is directly attached to the benzene portion of the indole ring system.
Physical Properties
While specific empirical physical property data for 4-(Benzyloxy)-7-methyl-1H-indole is limited in the available literature, general properties can be inferred from its structure. As an indole derivative with moderate molecular weight and the presence of both hydrophobic regions (aromatic rings and methyl group) and a weakly polar functional group (ether linkage), this compound likely exhibits:
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Appearance as a crystalline solid at room temperature
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Limited water solubility but good solubility in organic solvents such as alcohols, ethers, and chlorinated solvents
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A melting point characteristic of aromatic compounds, likely in the range of 100-200°C
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UV absorption maxima reflecting the extended conjugation of the indole system
The presence of the NH group in the pyrrole portion of the indole makes the compound weakly acidic, allowing it to participate in hydrogen bonding interactions. This feature contributes to its potential biological activity profiles and chemical reactivity.
Identification and Nomenclature
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-methyl-4-phenylmethoxy-1H-indole . This systematic name describes the core indole structure (1H-indole), the position and identity of the methyl substituent (7-methyl), and the position and nature of the benzyloxy group, which is represented as phenylmethoxy (4-phenylmethoxy).
Identifiers and Synonyms
The compound is associated with several identifiers and synonyms that facilitate its recognition in chemical databases and literature. These are summarized in Table 1.
Table 1: Identifiers and Synonyms of 4-(Benzyloxy)-7-methyl-1H-indole
| Identifier Type | Value/Name |
|---|---|
| CAS Registry Number | 19499-90-2 |
| PubChem CID | 53399177 |
| InChI | InChI=1S/C16H15NO/c1-12-7-8-15(14-9-10-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |
| InChIKey | AQOWFISTBQALKW-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)OCC3=CC=CC=C3)C=CN2 |
| Common Synonyms | 4-Benzyloxy-7-methylindole, 7-methyl-4-phenylmethoxy-1H-indole |
| DSSTox Substance ID | DTXSID00694569 |
The availability of these standardized identifiers ensures accurate communication about the compound across scientific disciplines and facilitates access to relevant literature and database information .
Synthesis Methods
General Approaches to Indole Synthesis
The synthesis of indole derivatives has been extensively studied, with several established methods available for constructing the indole core. These general approaches can be adapted for the preparation of 4-(Benzyloxy)-7-methyl-1H-indole with appropriate modifications to accommodate the desired substitution pattern.
Classic methods for indole synthesis include:
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Fischer Indole Synthesis: Involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
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Bartoli Synthesis: Using vinyl nitroarenes and Grignard reagents to form indoles.
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Larock Indole Synthesis: Employing palladium-catalyzed heteroannulation of ortho-substituted anilines with alkynes.
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Reductive Cyclization: Converting o-nitrotoluenes or similar precursors to indoles via reductive cyclization.
Specific Synthesis of 4-(Benzyloxy)-7-methyl-1H-indole
For the specific synthesis of 4-(Benzyloxy)-7-methyl-1H-indole, a strategic approach would involve either:
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Functionalization of a pre-formed indole core: Starting with 4-hydroxy-7-methyl-1H-indole and introducing the benzyloxy group through a Williamson ether synthesis using benzyl halides in the presence of a base.
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Construction of the indole ring with pre-installed substituents: Beginning with appropriately substituted precursors that already contain the benzyloxy and methyl groups in the desired positions before forming the indole ring.
The selection of a specific synthetic route would depend on factors such as the availability of starting materials, desired scale, and optimization of yield and purity. The relatively recent creation date (2011-10-30) and modification date (2025-04-05) of the PubChem entry suggests ongoing refinement of synthetic approaches for this compound .
Chemical Reactivity
Reactivity of the Indole Core
The indole core of 4-(Benzyloxy)-7-methyl-1H-indole exhibits characteristic reactivity patterns that are modulated by the presence of the benzyloxy and methyl substituents. Key reactivity features include:
Reactivity of the Benzyloxy Group
The benzyloxy substituent introduces additional reactivity patterns:
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Hydrogenolysis: The benzyl ether linkage can be cleaved under hydrogenation conditions with appropriate catalysts, potentially yielding the corresponding 4-hydroxy indole derivative.
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Friedel-Crafts Reactions: The benzene ring of the benzyloxy group may participate in electrophilic aromatic substitution reactions under appropriate conditions.
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Photoactivation: Benzyl ethers can undergo photolytic cleavage, offering a potential route for selective deprotection.
The methyl group at position 7, while generally less reactive, can serve as a handle for further functionalization through radical halogenation or oxidation procedures under specific conditions.
Applications and Research Significance
Role as a Chemical Intermediate
4-(Benzyloxy)-7-methyl-1H-indole serves as a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules. The indole scaffold is prevalent in numerous natural products and pharmaceuticals, making functionalized derivatives important building blocks in medicinal chemistry and natural product synthesis.
The specific substitution pattern of this compound, with the benzyloxy group potentially serving as a protecting group or a handle for further derivatization, makes it particularly useful in multi-step synthetic sequences. The benzyloxy group can be selectively removed under specific conditions, revealing a hydroxyl group for further functionalization.
Comparison with Similar Compounds
Structural Analogs
4-(Benzyloxy)-7-methyl-1H-indole belongs to a family of substituted indoles with varying positions and types of substituents. A comparison with structural analogs provides insight into the significance of its specific substitution pattern. Table 2 presents a comparison of this compound with related indole derivatives.
Table 2: Comparison of 4-(Benzyloxy)-7-methyl-1H-indole with Related Compounds
| Compound | Key Structural Differences | Distinctive Properties |
|---|---|---|
| 4-(Benzyloxy)-2-methyl-1H-indole | Methyl group at position 2 instead of 7 | Different electronic distribution affecting reactivity at positions 3 and 5 |
| 4-(Benzyloxy)-6-methyl-1H-indole | Methyl group at position 6 instead of 7 | Altered steric environment around the benzene portion of the indole |
| 4-Hydroxy-7-methyl-1H-indole | Hydroxyl group instead of benzyloxy at position 4 | Increased polarity and hydrogen bonding capability |
| 7-Methyl-1H-indole | Lacks the 4-benzyloxy group | Simpler structure with different physicochemical properties |
| 4-Benzyloxy-1H-indole | Lacks the 7-methyl group | Different electronic distribution and reactivity pattern |
The precise location of substituents on the indole ring significantly influences the compound's physical properties, chemical reactivity, and potential biological activities. The 4-position substitution affects the electron distribution in the pyrrole portion of the indole, while the 7-position substitution primarily impacts the benzene portion.
Structure-Property Relationships
The presence of both the benzyloxy and methyl groups in 4-(Benzyloxy)-7-methyl-1H-indole contributes to its unique profile:
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The benzyloxy group increases the molecular weight and lipophilicity compared to a simple hydroxyl group, potentially enhancing membrane permeability in biological systems.
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The combination of substitutions creates a distinct three-dimensional shape that could influence binding interactions with potential biological targets.
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The electronic effects of both substituents combine to create a unique reactivity profile that distinguishes this compound from its structural analogs.
Understanding these structure-property relationships is essential for predicting the behavior of this compound in various chemical and biological contexts.
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